Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate
Overview
Description
Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, including neuroprotection, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth, survival, and inflammation .
Mode of Action
The compound interacts with its targets through favorable interactions with active residues of ATF4 and NF-kB proteins . This interaction leads to changes in the proteins’ activity, affecting the cellular processes they regulate .
Biochemical Pathways
The compound affects several biochemical pathways. It has been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . The inhibition of these pathways can lead to a decrease in inflammation and cell death, which can have protective effects on the cells .
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties . It has been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . Additionally, it has shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolo-pyrimidines, including Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate, can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalable nature of the microwave-mediated synthesis and multicomponent reactions suggests potential for industrial application. These methods are advantageous due to their efficiency, broad substrate scope, and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Properties
IUPAC Name |
methyl 7-(3-phenylmethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-26-19(25)17-11-18(24-20(23-17)21-13-22-24)15-8-5-9-16(10-15)27-12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGJIZDWEXECLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=NC=NN2C(=C1)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001134799 | |
Record name | Methyl 7-[3-(phenylmethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001134799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882747-71-9 | |
Record name | Methyl 7-[3-(phenylmethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882747-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 7-[3-(phenylmethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001134799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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